molecular formula C7H11BrO B2463241 1-Bromo-6-oxaspiro[2.5]octane CAS No. 2137575-50-7

1-Bromo-6-oxaspiro[2.5]octane

Cat. No.: B2463241
CAS No.: 2137575-50-7
M. Wt: 191.068
InChI Key: GHOMJCXNDMWYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-6-oxaspiro[2.5]octane is a chemical compound characterized by its unique spirocyclic structure, where a bromine atom is attached to a six-membered oxaspiro ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-6-oxaspiro[2.5]octane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of potassium tert-butoxide, followed by bromination . The reaction is typically conducted in a nitrogen atmosphere to prevent oxidation and moisture interference. The reaction mixture is cooled to maintain a temperature of 10-15°C during the addition of reagents, ensuring controlled reaction conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-6-oxaspiro[2.5]octane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form oxaspiro ketones or carboxylic acids under specific conditions.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon or alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed:

    Substitution Products: Amines, thiols, and ethers.

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Hydrocarbons and alcohols.

Scientific Research Applications

1-Bromo-6-oxaspiro[2.5]octane has diverse applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential biological activities, including antibacterial and anticancer properties.

    Material Science: It is used in the development of novel materials with unique structural and functional properties.

Mechanism of Action

The mechanism of action of 1-Bromo-6-oxaspiro[2.5]octane involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The stereochemistry of the spirocyclic structure plays a crucial role in its biological activity, influencing the binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

    1-Oxaspiro[2.5]octane: Lacks the bromine atom, leading to different reactivity and applications.

    6-Oxaspiro[2.5]octane-1-carboxylic acid: Contains a carboxylic acid group, offering different chemical properties and uses.

    1-Oxaspiro[4.5]decane: Features a larger ring system, resulting in distinct structural and functional characteristics.

Uniqueness: 1-Bromo-6-oxaspiro[2.5]octane is unique due to the presence of the bromine atom, which imparts specific reactivity and potential for diverse chemical transformations. Its spirocyclic structure also contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-bromo-6-oxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c8-6-5-7(6)1-3-9-4-2-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOMJCXNDMWYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137575-50-7
Record name 1-bromo-6-oxaspiro[2.5]octane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.